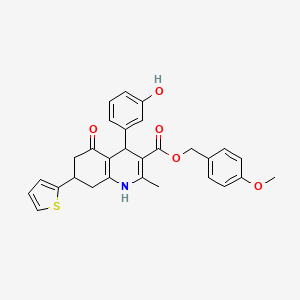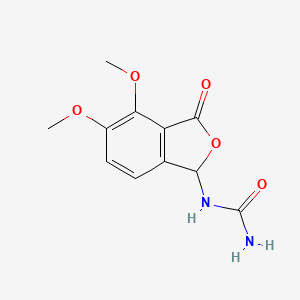![molecular formula C14H9Br2FO2 B11090573 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B11090573.png)
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the fluorobenzyl ether group, making it less versatile in certain synthetic applications.
3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and applications.
3,5-Dibromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a fluorobenzyl ether, which can affect its chemical properties and reactivity.
Uniqueness
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C14H9Br2FO2 |
|---|---|
Molecular Weight |
388.03 g/mol |
IUPAC Name |
3,5-dibromo-4-[(3-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2 |
InChI Key |
XVDLROQWVDXFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)




![7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090512.png)
![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11090521.png)
![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11090522.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide](/img/structure/B11090538.png)
![1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090545.png)
![(2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11090546.png)
![(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)
![5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090553.png)
